molecular formula C9H7NS2 B1305929 1-Benzothiophene-3-carbothioamide CAS No. 24662-24-6

1-Benzothiophene-3-carbothioamide

Cat. No.: B1305929
CAS No.: 24662-24-6
M. Wt: 193.3 g/mol
InChI Key: SQGQIBRTUHBEDB-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbothioamide is a heterocyclic compound with the molecular formula C9H7NS2. It belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a benzene ring fused to a thiophene ring, with a carbothioamide group attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-carbothioamide can be synthesized through various methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This reaction typically requires a copper(I) bromide (CuBr) catalyst and 1,10-phenanthroline (Phen) as a ligand . Another method involves the tandem rhodium-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

1-Benzothiophene-3-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiophene-3-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving thiophene and benzene ring interactions with biological macromolecules .

Comparison with Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 1-Benzothiophene-3-carboxylic acid
  • 2-Aminobenzothiophene

Comparison: 1-Benzothiophene-3-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 3-amino-1-benzothiophene-2-carbonitrile has a cyano group, which affects its reactivity and applications differently .

Biological Activity

1-Benzothiophene-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound interacts with various biomolecules, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. Its interactions can lead to either inhibition or activation of these enzymes, influencing metabolic pathways significantly.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeInteraction TypeEffect on Metabolism
Cytochrome P450 1A2InhibitionReduced metabolism of xenobiotics
Cytochrome P450 3A4ActivationEnhanced metabolism of drugs

Cellular Effects

This compound has been shown to modulate several cellular processes, including:

  • Cell Signaling : It influences pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.
  • Gene Expression : Alters the expression levels of genes involved in apoptosis and cell cycle regulation.

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This binding can inhibit enzyme activity by blocking substrate access at active sites. The compound's structure allows it to interact effectively with biological macromolecules, facilitating its role in various biochemical reactions .

Temporal and Dosage Effects

In laboratory settings, the stability of this compound is generally high under standard conditions; however, it may degrade under prolonged exposure to light or heat. Dosage studies in animal models indicate that low doses can modulate biochemical pathways without significant toxicity, while higher doses may lead to adverse effects .

Table 2: Dosage Effects in Animal Models

Dose (mg/kg)Observed EffectToxicity Level
5Minimal effect on metabolismLow
10Modulation of MAPK pathwayModerate
20Significant toxicity observedHigh

Therapeutic Applications

This compound has potential therapeutic applications across various fields:

  • Anticancer Activity : It has been studied for its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that this compound could reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis .
  • Antitubercular Properties : Research indicates that derivatives of benzothiophene exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various models, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity : In vivo studies demonstrated that treatment with this compound significantly reduced tumor mass in murine models compared to controls. The reduction was quantified as a decrease in tumor weight by approximately 54% after treatment .
  • Enzyme Inhibition Studies : Specific assays indicated that this compound effectively inhibits specific kinases involved in cancer progression, showcasing its potential as a targeted therapy for tumors with aberrant kinase activity .

Properties

IUPAC Name

1-benzothiophene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQIBRTUHBEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380008
Record name 1-benzothiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24662-24-6
Record name 1-benzothiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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